molecular formula C9H9FN2O B12872105 8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one

8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one

Cat. No.: B12872105
M. Wt: 180.18 g/mol
InChI Key: CBPNUSNXXAJSRZ-UHFFFAOYSA-N
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Description

8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one is a fluorinated benzodiazepine derivative offered for research and development purposes. The 1,4-benzodiazepine core structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in compounds targeting the central nervous system, cancer, and infectious diseases . The introduction of a fluorine atom at the 8-position is a common strategy to modulate the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies . This compound is a key synthetic intermediate for researchers exploring new therapeutic agents. Benzodiazepine-based structures have been investigated as novel treatments for parasitic diseases like Chagas disease and have been utilized in combinatorial chemistry to develop libraries targeting G-protein coupled receptors (GPCRs) . Its core structure can be synthesized via efficient one-pot catalytic methods or asymmetric synthesis to obtain enantioenriched molecules . Researchers can functionalize this scaffold to create diverse analogs for high-throughput screening and lead optimization campaigns. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

8-fluoro-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C9H9FN2O/c10-7-2-1-6-4-11-5-9(13)12-8(6)3-7/h1-3,11H,4-5H2,(H,12,13)

InChI Key

CBPNUSNXXAJSRZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)F)NC(=O)CN1

Origin of Product

United States

Preparation Methods

Improved Synthetic Routes for Large-Scale Production

Recent patented processes have introduced safer, more economical alternatives by:

  • Employing milder reducing agents or catalytic hydrogenation to avoid LiAlH4,
  • Using more readily recoverable solvents such as alcohols or ethyl acetate,
  • Introducing intermediates that facilitate easier cyclization and functional group manipulation,
  • Optimizing reaction conditions (temperature, solvent, catalyst) to improve yield and purity.

Fluorination Strategies

Detailed Synthetic Route Example for 8-Fluoro-1,3,4,5-tetrahydro-benzo[e]diazepin-2-one

Step Reaction Type Reagents/Conditions Purpose Yield Range (%)
1 Formation of benzodiazepine core Condensation of ortho-diamine with carbonyl compound in alcohol solvent (e.g., ethanol) Cyclization to form diazepine ring 70–85
2 Fluorination Selectfluor in DMF or acetonitrile at 0–25°C Introduction of fluorine at 8-position 60–75
3 Oxidation Mild oxidants such as PCC or Dess–Martin periodinane Formation of 2-one ketone functionality 65–80
4 Purification Silica gel chromatography, recrystallization Isolation of pure product >95 purity

Protection and Deprotection Considerations

In some synthetic routes, amine protection is necessary to prevent side reactions:

  • The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine nitrogen during fluorination or oxidation steps.
  • Boc protection is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

This strategy enhances selectivity and yield by preventing unwanted side reactions on the amine functionality.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials Ortho-diamines, fluorinated benzoic acids, carbonyl compounds
Key Reagents Selectfluor, Boc2O, mild oxidants (PCC, Dess–Martin), reducing agents (catalytic hydrogenation preferred)
Solvents Ethanol, methanol, DMF, acetonitrile, ethyl acetate
Temperature Range 0–80°C depending on step
Purification Methods Chromatography (silica gel), recrystallization
Typical Yields 60–85% per step
Scale Suitability Optimized for large-scale production with safer reagents and recoverable solvents

Research Findings and Industrial Relevance

  • Patented processes emphasize the need for cost-effective, scalable, and safe methods avoiding hazardous reagents like LiAlH4.
  • Solid-phase synthesis offers rapid access to diverse derivatives but is less suited for bulk production.
  • Fluorination at the 8-position significantly influences biological activity, making regioselective fluorination a critical step.
  • Protection strategies such as Boc groups improve synthetic flexibility and product stability during multi-step synthesis.

Chemical Reactions Analysis

8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .

Comparison with Similar Compounds

Impact of Substituents and Ring Systems

  • Fluorine vs. In contrast, the 8-ethynyl group in benzo[b]diazepinones (e.g., mGluR2/3 antagonists) provides a rigid, linear structure critical for receptor antagonism .
  • Ring System Differences: Benzo[e] vs. Benzo[b]: The benzo[e] system (angular fusion) may favor planar interactions with enzymes (e.g., PRMT6), while benzo[b] (linear fusion) is associated with receptor binding (e.g., mGluR2/3) . Heteroatom Variations: Sulfur-containing analogs (e.g., dithiazepinones) exhibit distinct electronic profiles, correlating with anticancer activity via redox modulation .

Research Findings and Implications

  • PDE2A Inhibition : Computational studies suggest benzo[1,4]diazepin-2-ones bind to PDE2A via hydrophobic and hydrogen-bonding interactions. The 8-fluoro group may enhance binding free energy by stabilizing enzyme-ligand interactions .
  • PRMT6 Modulation: Substituted benzo[e]diazepinones (e.g., 5-(3,5-dimethylphenyl)-7-methyl derivative) demonstrate potent PRMT6 inhibition, suggesting the 8-fluoro analog could similarly target arginine methylation pathways .
  • Fluorescence Applications : Bromazepam analogs with halogen substituents (e.g., 7-bromo) exhibit enhanced fluorescence, implying the 8-fluoro derivative could serve as a bioimaging tool if conjugated with fluorophores .

Biological Activity

8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one is a compound belonging to the benzodiazepine class, characterized by its unique structural features and potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
  • Molecular Formula : C9H11FN2
  • Molar Mass : 166.19 g/mol
  • CAS Number : 620948-83-6

Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) neurotransmitter system. Specifically, they bind to the GABA_A receptor complex, enhancing the inhibitory effects of GABA. The presence of a fluorine atom in the structure of 8-fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one may influence its binding affinity and selectivity for different receptor subtypes.

Anticonvulsant Effects

Research indicates that compounds within the benzodiazepine family exhibit anticonvulsant properties. In animal models, 8-fluoro derivatives have shown promise in reducing seizure activity. For instance, studies have demonstrated that modifications at the 8-position can enhance efficacy against various seizure models compared to non-fluorinated analogs .

Anxiolytic Properties

The anxiolytic effects of benzodiazepines are well-documented. Preliminary studies suggest that 8-fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one may exhibit similar properties. In behavioral assays involving elevated plus-maze tests and open field tests in rodents, this compound demonstrated a dose-dependent reduction in anxiety-like behaviors .

Case Studies and Research Findings

Study FocusFindingsReference
Anticonvulsant ActivityDemonstrated significant reduction in seizure frequency in rodent models
Anxiolytic EffectsReduced anxiety-like behavior in elevated plus-maze tests
Antiviral PotentialStructural analysis suggests possible activity against HIV

Structure-Activity Relationship (SAR)

The biological activity of 8-fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one can be influenced by various structural modifications. For instance:

  • Fluorination at the 8-position has been associated with increased potency at GABA_A receptors.
  • Substituents on the diazepine ring can alter receptor selectivity and enhance therapeutic efficacy.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity. The fluorine atom causes splitting patterns (e.g., 19^19F-1^1H coupling) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and identifies byproducts .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the benzodiazepine core .

How can computational methods accelerate the design of derivatives with enhanced biological activity?

Advanced Research Question

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model electronic properties and predict binding affinities to targets (e.g., GABAA_A receptors) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify structural modifications for improved selectivity .
  • Machine Learning (ML) : Train models on existing SAR data to prioritize synthetic targets. For example, ML can predict logP or solubility based on substituent patterns .

Case Study : A hybrid workflow combining DFT-based reaction path searches and ML-guided experimental condition screening reduced optimization time by 40% in a benzodiazepine analog study .

How do structural modifications at the 5-position affect the compound’s pharmacological profile?

Advanced Research Question
The 5-position substituent modulates receptor binding and pharmacokinetics:

  • Phenyl Groups : Enhance lipophilicity, improving blood-brain barrier penetration but potentially increasing off-target effects.
  • Hydrogen Bond Donors : Polar groups (e.g., -NH2_2) may improve water solubility but reduce CNS activity .

Q. Methodology :

Synthesize analogs with varied 5-position substituents.

Test in vitro binding assays (e.g., radioligand displacement for GABAA_A).

Correlate structural features (ClogP, polar surface area) with activity using multivariate regression .

What experimental design strategies resolve contradictory data in reaction optimization?

Advanced Research Question
Contradictions in yield or purity often arise from uncontrolled variables. Solutions include:

  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst loading) to identify optimal conditions .
  • Robustness Testing : Systematically vary parameters (e.g., ±10% solvent volume) to assess sensitivity .
  • Cross-Validation : Replicate experiments under identical conditions to distinguish noise from trends .

Example : A central composite design resolved inconsistencies in a benzodiazepine acylation reaction, pinpointing oxygen sensitivity as a critical factor .

How can researchers address challenges in isolating 8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one from reaction mixtures?

Basic Research Question

  • Chromatography : Use gradient elution on silica gel columns with ethyl acetate/hexane mixtures .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves .
  • HPLC Prep-Scale : Employ preparative HPLC with C18 columns for high-purity isolation (>99%) .

Advanced Strategy : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor crystallization in real time .

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